[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-ETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-ETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-ETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with a ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Ethoxyphenyl Group: The final step involves coupling the chlorinated indole with the ethoxyphenyl group using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, especially at the chlorinated position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine
Drug Development: Due to its unique structure, the compound can be explored for potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry
Mechanism of Action
The mechanism of action of [2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-ETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
5-Chloroindole: A simpler indole derivative with a chlorinated position.
4-Ethoxyphenylamine: A compound with a similar ethoxyphenyl group.
Uniqueness
The uniqueness of [2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-ETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE lies in its combined structure of a chlorinated indole and an ethoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-[(4-ethoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O.ClH/c1-3-24-17-7-4-15(5-8-17)13-22-11-10-18-14(2)23-20-9-6-16(21)12-19(18)20;/h4-9,12,22-23H,3,10-11,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQTUMCUCGINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCC2=C(NC3=C2C=C(C=C3)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.